The synthesis of Kaliotoxin-1 involves several sophisticated techniques aimed at achieving high purity and structural integrity. The synthetic process typically includes:
Kaliotoxin-1 has a well-defined molecular structure characterized by a sequence of 38 amino acids. Its amino acid sequence is as follows:
The molecular formula for Kaliotoxin-1 is , with a molecular weight of approximately 4149.89 Da. The structure features multiple disulfide bonds that contribute to its stability and functional properties .
Kaliotoxin-1 primarily interacts with potassium channels through specific binding reactions that inhibit channel activity. The mechanism involves:
The mechanism of action of Kaliotoxin-1 involves its selective inhibition of calcium-dependent potassium channels. Upon binding to these channels:
Kaliotoxin-1 exhibits several notable physical and chemical properties:
Kaliotoxin-1 has significant scientific applications primarily in neurobiology and pharmacology:
Kaliotoxin-1 is a principal neurotoxic component in the venom of the North African black scorpion, Androctonus mauretanicus mauretanicus (Buthidae family). This species inhabits arid regions of Morocco, Algeria, and Tunisia and is medically significant due to the high toxicity of its venom, which has a median lethal dose (LD₅₀) of 0.05–0.2 mg/kg in mice via subcutaneous injection [4] [9]. Crude venom from this scorpion is a complex cocktail containing sodium channel toxins (α- and β-toxins), potassium channel toxins (α-KTx peptides), and other components. KTX constitutes a minor fraction of the venom's dry weight but exhibits exceptional potency against specific potassium channels [4] [5]. Proteomic analyses reveal Androctonus mauretanicus venom contains numerous peptides in the 3–8 kDa range, with KTX identified at approximately 4.1 kDa [4] [9].
KTX belongs to the α-KTx subfamily 3 (specifically α-KTx 3.1), characterized by peptides of 35–38 amino acids stabilized by three conserved disulfide bonds (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6 connectivity) forming a cysteine-stabilized α/β (CSα/β) fold [3] [5] [8]. This structural motif, evolutionarily derived from defensin proteins, is shared with other functionally significant scorpion toxins like charybdotoxin (ChTx, α-KTx 1.1 from Leiurus quinquestriatus) and iberiotoxin (IbTx, α-KTx 1.3 from Buthus tamulus) [3] [8]. Table 1 details key characteristics of related toxins.
Table 1: Structural and Functional Comparison of Kaliotoxin-1 with Related Scorpion Toxins
Toxin (Subfamily) | Source Scorpion | Length (aa) | Molecular Weight (Da) | Primary Potassium Channel Targets | Key Functional Residues | Sequence Homology to KTX |
---|---|---|---|---|---|---|
Kaliotoxin-1 (α-KTx 3.1) | Androctonus mauretanicus mauretanicus | 38 | 4149.89 | Kv1.1, Kv1.3 >> BK | Lys²⁷, Arg³⁴, His³⁴ | 100% |
Charybdotoxin (α-KTx 1.1) | Leiurus quinquestriatus hebraeus | 37 | ~4200 | BK, Kv1.3, IKCa1 | Lys²⁷, Trp¹⁴, Arg³⁴ | ~44% |
Iberiotoxin (α-KTx 1.3) | Buthus tamulus | 37 | ~4200 | BK | Lys²⁸, Arg³⁵ | ~44% |
Noxiustoxin (α-KTx 2.1) | Centruroides noxius | 39 | ~4200 | Kv1.2, Kv1.3 | Lys²⁶, Met²⁹ | ~52% |
Margatoxin (α-KTx 2.2) | Centruroides margaritatus | 39 | ~4200 | Kv1.1, Kv1.2, Kv1.3 | Lys²⁸, Met²⁹ | ~45% |
Kaliotoxin was first identified and purified from Androctonus mauretanicus mauretanicus venom in the early 1990s. Initial characterization focused on its potent blocking effects on high-conductance calcium-activated potassium (BK, Maxi-K, KCa1.1) channels in neuronal cells. Crest et al. (1992) described a novel peptidyl inhibitor from the venom, naming it kaliotoxin, which inhibited neuronal BK channels with nanomolar affinity (Kd ~2-8 nM) [1] [2].
A significant milestone occurred in 1993 with the chemical synthesis of KTX. Initial synthetic attempts produced peptides corresponding to residues 1-37 (KTX(1-37)) and its amidated form (KTX(1-37)-amide). However, careful comparison with the natural toxin revealed a discrepancy: natural KTX possessed an extra lysine residue at its C-terminus, making it a 38-amino acid peptide (Gly¹-Val²-Glu³-Ile⁴-Asn⁵-Val⁶-Lys⁷-Cys⁸-Ser⁹-Gly¹⁰-Ser¹¹-Pro¹²-Gln¹³-Cys¹⁴-Leu¹⁵-Lys¹⁶-Pro¹⁷-Cys¹⁸-Lys¹⁹-Asp²⁰-Ala²¹-Gly²²-Met²³-Arg²⁴-Phe²⁵-Gly²⁶-Lys²⁷-Cys²⁸-Met²⁹-Asn³⁰-Arg³¹-Lys³²-Cys³³-His³⁴-Cys³⁵-Thr³⁶-Pro³⁷-Lys³⁸-OH) [6] [7] [9]. The synthetic 38-residue peptide was confirmed to be identical to natural KTX. All forms (natural, KTX(1-37), KTX(1-37)-amide) exhibited comparable lethality in mice (LD₅₀ 6-9 pmol via intracerebroventricular injection) and blocked molluscan BK channels with similar nanomolar affinity [6] [7].
Early pharmacological studies using competition binding assays with ¹²⁵I-KTX(1-37) on rat brain synaptosomal membranes revealed that KTX competed not only with itself but also with dendrotoxin (a Kv1.1, Kv1.2, Kv1.6 blocker) and charybdotoxin, suggesting interactions with voltage-gated potassium channels (Kv1.x family) in addition to BK channels [6]. This was a crucial finding, shifting the understanding of KTX's primary targets. Further electrophysiological characterization solidified KTX's role as a high-affinity blocker of Kv1.1 and Kv1.3 channels (Kd ~0.1-1.5 nM and ~0.1-10 nM respectively in different expression systems), with lower potency against Kv1.2 (Kd ~25-250 nM) and BK channels [1] [9]. The mode of action involves Lys27 inserting into the channel pore, physically blocking K⁺ ion conduction and inducing a conformational change in the selectivity filter [1] [6] [11].
Table 2: Key Structural Properties of Kaliotoxin-1
Property | Value/Description | Method of Determination/Notes |
---|---|---|
Amino Acid Sequence | Gly-Val-Glu-Ile-Asn-Val-Lys-Cys-Ser-Gly-Ser-Pro-Gln-Cys-Leu-Lys-Pro-Cys-Lys-Asp-Ala-Gly-Met-Arg-Phe-Gly-Lys-Cys-Met-Asn-Arg-Lys-Cys-His-Cys-Thr-Pro-Lys | Determined by protein sequencing; Synthetic confirmation [1] [6] [9] |
Length | 38 amino acids | |
Molecular Formula | C₁₇₁H₂₈₃N₅₅O₄₉S₆ | [9] |
Molecular Weight | 4149.89 Da | [9] |
Disulfide Bond Pattern | Cys⁸-Cys²⁸ (I), Cys¹⁴-Cys³³ (II), Cys¹⁸-Cys³⁵ (III) | Pairing identical to Charybdotoxin and Iberiotoxin [6] [8] |
Secondary Structure | Short α-helix (residues ~10-18) linked to triple-stranded antiparallel β-sheet (strands: residues 2-4, 25-27, 32-34) | NMR spectroscopy [1] [3] |
Crucial Functional Residues | Lys²⁷ (pore plug), Arg³⁴, His³⁴ (electrostatic interactions), Phe²⁵, Met²⁹ (hydrophobic interactions) | Mutagenesis, Electrophysiology [1] [6] [9] |
pKa of His³⁴ | 4.7 - 5.2 | Anomalously low due to electrostatic environment [9] |
Table 3: Pharmacological Profile and Research Applications of Kaliotoxin-1
Research Area | Key Findings | Significance/Mechanism | Reference Context |
---|---|---|---|
Ion Channel Blockade | High-affinity blocker of Kv1.1 (Kd: 1.5-15 nM), Kv1.3 (Kd: 0.1-10 nM); Weak blocker of BK (Kd: >100 nM) & Kv1.2 (Kd: 25-250 nM) | Lys27 inserts into pore; Selectivity dictated by vestibule charge/size & toxin surface residues | [1] [6] [9] |
Autoimmune Disease (EAE - MS Model) | Systemic KTX administration improved neurological symptoms, reduced T-cell proliferation, IL-2/TNF production, Ca²⁺ influx, and encephalitogenicity of MBP-specific T-cells. | Blockade of Kv1.3 on effector memory T-cells (TEM) suppresses activation; May also improve axonal conduction | [3] [10] |
Periodontal Bone Resorption | Systemic KTX (10 µg SC BID) reduced alveolar bone loss by 84% in rat model. Decreased RANKL/OPG ratio in gingival T-cells. | Kv1.3 blockade inhibits T-cell activation & RANKL production, reducing osteoclastogenesis | [10] |
Neuroinflammation & Neurotoxicity | Intracerebroventricular KTX induced brain/heart/lung damage, increased EPO/MPO activity, NO, albumin/globulins, LDH/CPK in mice. | Pathophysiological effect via CNS Kv1.1/Kv1.3 block; Activates immuno-inflammatory cascade | [2] |
Cognitive Function | ICV KTX (10 ng) improved associative learning & long-term memory retrieval in rat odor-reward tasks. | Blockade of CNS Kv1.1/Kv1.3 may modulate synaptic plasticity & neuronal excitability | [9] |
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: